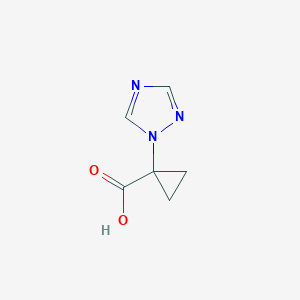
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1447992-40-6 . It has a molecular weight of 153.14 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid are not mentioned in the search results, 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 153.14 .Scientific Research Applications
Heterocyclic Derivative Synthesis
- 1,2,4-Triazole derivatives, including those related to 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been synthesized for potential applications in medicinal and agricultural chemistry. These derivatives are notable for their herbicidal and antifungal activities (Lassalas et al., 2017).
Synthesis and Structural Analysis
- Research has focused on the synthesis and crystallographic analysis of various triazole derivatives. This includes studies on bond lengths and electron density, providing insights into the structural properties of these compounds (Boechat et al., 2016).
Application in Polymer Science
- Derivatives of cyclopropane carboxylic acid, including 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been utilized in the synthesis of polymers. These polymers exhibit unique properties such as transparency and hardness, relevant in material science (Moszner et al., 1999).
Antimicrobial Activity
- Some triazole derivatives demonstrate antimicrobial properties. Research into the synthesis and characterization of these compounds provides a basis for developing new antimicrobial agents (Holla et al., 2005).
Coordination Polymer Development
- The study of coordination polymers involving triazole derivatives, including those related to 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, has been significant. These polymers have potential applications in various fields, such as material science and catalysis (Yang et al., 2013).
Natural Product Synthesis and Biological Activities
- Cyclopropane-containing natural products, including 1-aminocyclopropane-1-carboxylic acid derivatives, have been a subject of interest due to their range of biological activities. This research area spans isolation, synthesis, and exploration of potential applications in pharmaceuticals and agriculture (Coleman & Hudson, 2016).
Fungicidal Properties
- Triorganotin derivatives of 1,2,4-triazol-4-yl benzoates, closely related to 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid, have been synthesized and shown to possess significant antifungal activities. This research suggests potential agricultural applications (Li et al., 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIZHJNIXDDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
1447992-40-6 |
Source


|
| Record name | 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

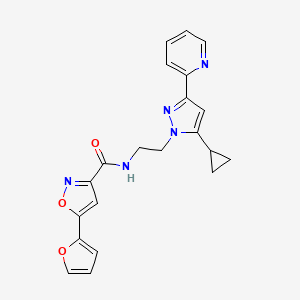

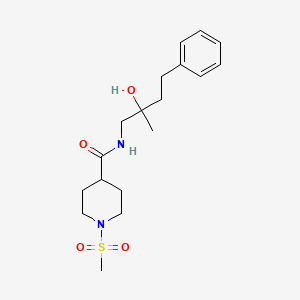
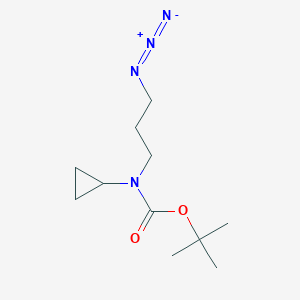
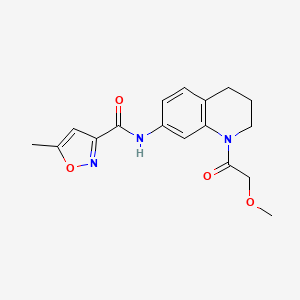
![octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride](/img/structure/B2422305.png)
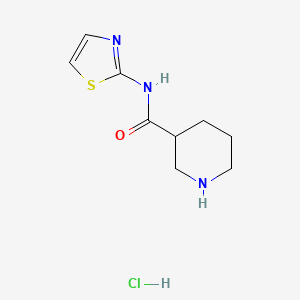

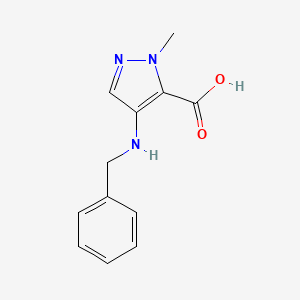
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2422312.png)
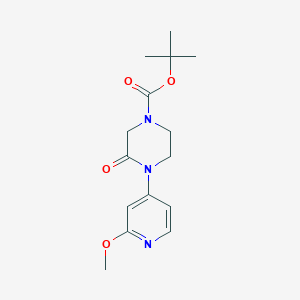
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)
![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2422320.png)